

Pharmacological Properties of Pelirine: A Technical Guide

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Compound of Interest		
Compound Name:	Pelirine	
Cat. No.:	B15589921	Get Quote

Disclaimer: The pharmacological data presented in this document is based on studies of pectic polysaccharides extracted from Rauvolfia verticillata. This information is attributed to "**Pelirine**," an alkaloid also isolated from this plant, by commercial suppliers. However, a direct peer-reviewed study linking **Pelirine** to the described effects on ulcerative colitis has not been identified in the public domain. It is plausible that the observed activities are characteristic of the polysaccharide extract and not the isolated alkaloid.

Introduction

Pelirine is a natural alkaloid compound isolated from the roots of Rauvolfia verticillata.[1] This technical guide provides a comprehensive overview of its pharmacological properties, with a focus on its anti-inflammatory effects observed in a preclinical model of ulcerative colitis. The information is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties



Property	Value
Molecular Formula	C21H26N2O3
Molecular Weight	354.5 g/mol
Melting Point	130-131°C
Boiling Point	540.6±50.0°C (Predicted)
Density	1.240±0.06 g/cm³ (Predicted)
Appearance	Powder

Table 1: Physicochemical properties of **Pelirine**.[1]

Pharmacodynamics: Anti-Inflammatory Effects in Ulcerative Colitis

Pectic polysaccharides from Rauvolfia verticillata, which are commercially associated with **Pelirine**, have been shown to significantly ameliorate disease severity in a murine model of dextran sulphate sodium (DSS)-induced ulcerative colitis.[2][3][4] The primary mechanism of action involves the modulation of key inflammatory signaling pathways.

Inhibition of MAPK and NF-kB Signaling Pathways

The extract demonstrated a significant inhibitory effect on the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) pathways in bone-marrow-derived dendritic cells (DCs).[1][2] The NF- κ B pathway is a critical regulator of inflammation, and its inhibition leads to the downregulation of various pro-inflammatory genes. The study on pectic polysaccharides showed an upregulation of $I\kappa$ B α , an inhibitor of NF- κ B, which supports this mechanism.[2]

Reduction of Pro-Inflammatory Cytokines

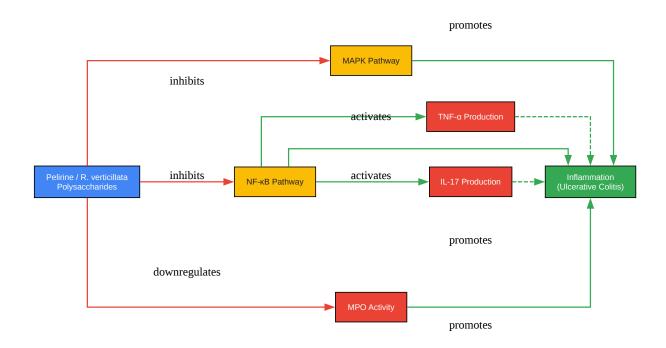
A striking reduction in the production of the pro-inflammatory cytokines Tumor Necrosis Factoralpha (TNF-α) and Interleukin-17 (IL-17) was observed following treatment with the Rauvolfia verticillata extract.[1][4] This effect is likely a downstream consequence of the inhibition of the MAPK and NF-κB pathways.



Downregulation of Myeloperoxidase (MPO) Activity

Treatment with the extract also resulted in the downregulation of Myeloperoxidase (MPO) activity.[1][4] MPO is an enzyme abundant in neutrophils, and its activity is a marker of inflammation and oxidative stress.

Signaling Pathway Diagram



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Figure 1: Proposed mechanism of action for the anti-inflammatory effects of **Pelirine** / R. verticillata polysaccharides.

Pharmacokinetics

Detailed pharmacokinetic studies specifically on **Pelirine** are not available in the public domain.



Toxicology

Limited toxicology data is available. An acute toxicity study in mice indicated that **Pelirine** causes death at concentrations of 100 mg/kg and above.

Experimental Protocols

The following is a summary of the experimental protocol for the DSS-induced ulcerative colitis model in which the pharmacological effects of Rauvolfia verticillata pectic polysaccharides were evaluated.[2][3][4]

Animal Model

- Species: Female BALB/c mice.
- Induction of Colitis: Administration of dextran sulphate sodium (DSS) in drinking water.

Treatment Groups

- Control Group
- DSS only Group
- DSS + Salicylazosulfapyridine (SASP) Group (positive control)
- DSS + Pectic Polysaccharides from Rauvolfia verticillata Group

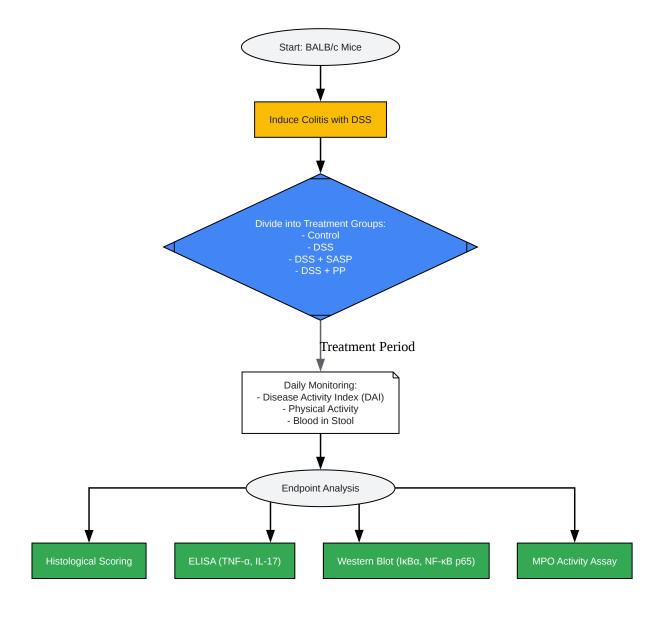
Assessed Parameters

- Disease Activity Index (DAI): Monitored daily.
- Overall Physical Activity: Monitored daily.
- · Blood in Stool: Monitored daily.
- Histological Scoring of the Colon: To assess tissue damage.
- Cytokine Levels (TNF-α, IL-17): Measured by enzyme-linked immunosorbent assay (ELISA).



- Protein Expression (IκBα, NF-κB p65): Assessed by Western blot analysis.
- MPO Activity: Determined using an MPO assay kit.

Experimental Workflow Diagram





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Figure 2: Workflow for the in vivo evaluation of R. verticillata polysaccharides in a DSS-induced colitis model.

Summary of Quantitative Data

The available literature summaries did not provide specific quantitative values for most parameters. The reported effects are described qualitatively as significant reductions or downregulations.

Parameter	Effect of R. verticillata Polysaccharide Treatment
Disease Activity Index (DAI)	Significantly reduced severity
Histological Score	Significantly reduced severity
MPO Activity	Downregulated
NF-κB p65 Expression	Downregulated
IKB Protein Degradation	Reduced (ΙκΒα expression upregulated)
TNF-α Production	Strikingly reduced
IL-17 Production	Strikingly reduced

Table 2: Summary of the effects of pectic polysaccharides from Rauvolfia verticillata in a DSS-induced colitis model.[2][4]

Conclusion

The pharmacological data associated with **Pelirine**, likely derived from studies on pectic polysaccharide extracts of Rauvolfia verticillata, demonstrate potent anti-inflammatory properties in a preclinical model of ulcerative colitis. The mechanism of action appears to be centered on the inhibition of the MAPK and NF-kB signaling pathways, leading to a reduction in pro-inflammatory cytokines and markers of inflammation. Further research is required to isolate and confirm these activities for the specific alkaloid, **Pelirine**, and to establish its pharmacokinetic and detailed toxicological profile.



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